molecular formula C8H7ClF3NO B13049972 5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol

5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol

Cat. No.: B13049972
M. Wt: 225.59 g/mol
InChI Key: CQIWWDDWEPGGRD-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethyl group, an amino group, and a chlorophenol moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorophenol with a trifluoroethylamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorophenol moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the amino and chlorophenol groups contribute to its overall reactivity. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenol: Lacks the trifluoroethyl and amino groups, making it less reactive in certain contexts.

    Trifluoroethylamine: Does not have the chlorophenol moiety, limiting its applications in phenol-related reactions.

    Aminophenol: Lacks the trifluoroethyl group, affecting its binding properties and reactivity.

Uniqueness

5-((1S)-1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

5-[(1S)-1-amino-2,2,2-trifluoroethyl]-2-chlorophenol

InChI

InChI=1S/C8H7ClF3NO/c9-5-2-1-4(3-6(5)14)7(13)8(10,11)12/h1-3,7,14H,13H2/t7-/m0/s1

InChI Key

CQIWWDDWEPGGRD-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(F)(F)F)N)O)Cl

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)N)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.